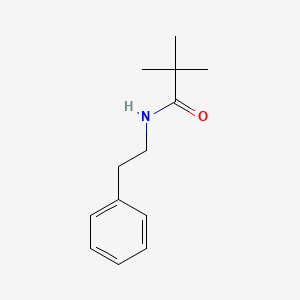

2-氨基-6-氯-4-甲基吡啶-3,5-二腈

描述

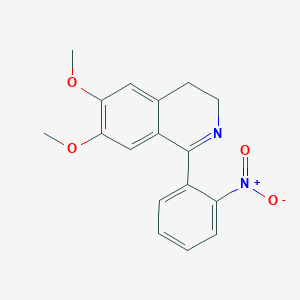

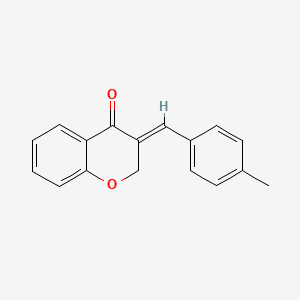

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with various functional groups. The compound is of interest due to its potential applications in pharmaceuticals, biological studies, and materials science.

Synthesis Analysis

The synthesis of related 2-amino-pyridine-3,5-dicarbonitrile derivatives has been extensively studied. For instance, a review of the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines highlights the use of pseudo-four-component and three-component reactions involving malononitrile, thiols, and aldehydes . Another study describes the synthesis of heteroazine fused thiazole-2-carbonitriles, which are structurally related to the compound of interest, through thermolysis and a subsequent ANRORC style ring transformation . Additionally, environmentally benign protocols using catalysts like ZrOCl2·8H2O/NaNH2 in ionic liquids have been developed for the synthesis of aryl-substituted derivatives . Aqueous micellar conditions have also been employed for the synthesis of indolyl-substituted derivatives using thiamine hydrochloride as a catalyst .

Molecular Structure Analysis

The molecular structure of 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile and its derivatives is characterized by the presence of a pyridine ring with amino and nitrile groups at specific positions, which significantly influence the chemical behavior and reactivity of these compounds. The crystal structure of a related compound, 2-amino-6-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-phenylpyridine-3-carbonitrile, has been established by X-ray diffraction, providing insights into the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

The reactivity of 2-amino-pyridine-3,5-dicarbonitrile derivatives has been explored in various chemical reactions. For example, the transformation of a dithiazolyl-substituted derivative into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines has been investigated, revealing the potential for generating a diverse array of heterocyclic compounds . Multicomponent reactions have been utilized to synthesize a variety of substituted derivatives, which have been evaluated as corrosion inhibitors . Novel 4-acyl derivatives have also been synthesized, demonstrating the versatility of the pyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile derivatives are influenced by the substituents on the pyridine ring. These properties include solubility, melting point, and reactivity, which are crucial for their applications in various fields. The corrosion inhibition efficiency of some derivatives indicates their potential use in industrial applications . The bioactivity and pharmacokinetic profiles of certain derivatives have been studied, identifying compounds with improved activity against prion replication, which is significant for therapeutic applications .

科学研究应用

阿尔茨海默病和神经血管疾病

2-氨基-6-氯-4-甲基吡啶-3,5-二腈及其衍生物的一项重要应用在于治疗阿尔茨海默病和神经血管疾病。研究人员已经从2-氨基-6-氯-4-甲基吡啶-3,5-二腈合成了各种化合物,这些化合物显示出对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的中等抑制作用。这些酶与阿尔茨海默病的进展有关。一些化合物还表现出神经保护特性,由于它们在胆碱能功能障碍和氧化应激中的作用,可能为阿尔茨海默病和神经血管疾病提供治疗益处 (Samadi et al., 2010).

固态荧光

2-氨基-6-氯-4-甲基吡啶-3,5-二腈衍生物的另一项应用在于固态荧光。由与伯胺和仲胺反应合成的化合物已在光谱的紫罗兰色或蓝色区域显示出荧光。这一特性可用于各种科学和工业应用中,包括材料科学和传感器技术 (Ershov et al., 2017).

朊病抑制

已发现基于2-氨基-6-氯-4-甲基吡啶-3,5-二腈的化合物是培养细胞中朊复制的抑制剂。这些化合物模拟显性负性朊蛋白突变体,并在治疗朊病方面显示出潜力。这种化学支架的某些衍生物对传染性朊同工型的生物活性有显著提高,适合在朊病动物模型中进行进一步评估 (May et al., 2007).

腐蚀抑制

2-氨基-6-氯-4-甲基吡啶-3,5-二腈的衍生物也被发现作为腐蚀抑制剂是有效的。它们在酸性环境中抑制诸如低碳钢之类的金属腐蚀的效率,使其在工业应用中具有价值。此特性在材料工程和工业设备维护领域特别有用 (Mahmoud et al., 2018).

安全和危害

属性

IUPAC Name |

2-amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-4-5(2-10)7(9)13-8(12)6(4)3-11/h1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZBQTZEBDTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1C#N)Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345638 | |

| Record name | 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

CAS RN |

64829-09-0 | |

| Record name | 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)

methanone](/img/structure/B3032887.png)

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)

![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)